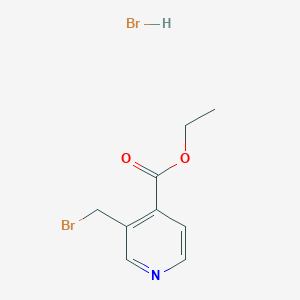
Ethyl 3-(bromomethyl)isonicotinate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(bromomethyl)isonicotinate hydrobromide is a chemical compound with the molecular formula C9H11Br2NO2 and a molecular weight of 325.00 . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Ethyl 3-(bromomethyl)isonicotinate hydrobromide typically involves the bromination of ethyl isonicotinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the isonicotinate ring. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst .
Análisis De Reacciones Químicas
Ethyl 3-(bromomethyl)isonicotinate hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 3-(bromomethyl)isonicotinate hydrobromide is widely used in scientific research, particularly in the fields of chemistry and pharmaceuticals. It serves as an intermediate in the synthesis of various pharmaceutical compounds, enhancing the efficiency and quality of the production process. In biological research, it is used to study the effects of brominated compounds on biological systems.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(bromomethyl)isonicotinate hydrobromide involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The specific pathways involved depend on the nature of the target molecules and the context of the reaction .
Comparación Con Compuestos Similares
Ethyl 3-(bromomethyl)isonicotinate hydrobromide can be compared with other brominated isonicotinates, such as:
Ethyl 3-bromopropionate: Similar in structure but differs in the position of the bromine atom.
Methyl 4-bromobenzoate: Another brominated compound used in similar applications but with different reactivity and properties.
The uniqueness of this compound lies in its specific bromomethyl group, which imparts distinct reactivity and applications in various chemical and biological processes.
Propiedades
Fórmula molecular |
C9H11Br2NO2 |
|---|---|
Peso molecular |
325.00 g/mol |
Nombre IUPAC |
ethyl 3-(bromomethyl)pyridine-4-carboxylate;hydrobromide |
InChI |
InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)8-3-4-11-6-7(8)5-10;/h3-4,6H,2,5H2,1H3;1H |
Clave InChI |
TZJXKKMDXLXENZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=NC=C1)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


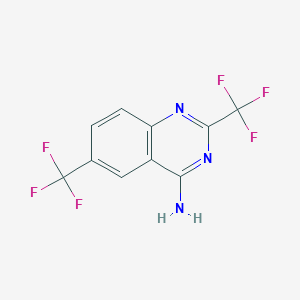

![3-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13646924.png)
![(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc](/img/structure/B13646932.png)

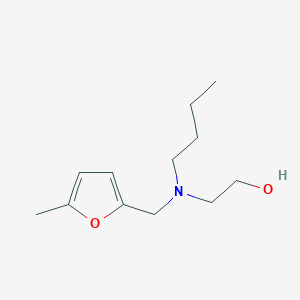


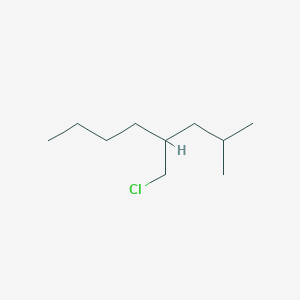

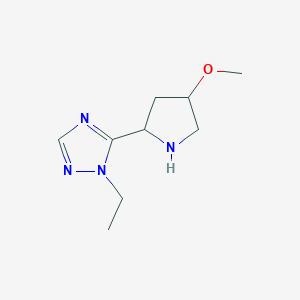
![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)


